4-methyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol
Description
4-methyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Properties
IUPAC Name |
4-methyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWADHGHCZRHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with pyridine-3-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring or the triazole ring.
Complexation: It can form coordination complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Nucleophiles like amines or alkyl halides can be employed under basic conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in the presence of ligands.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Substituted triazole derivatives.
Complexation: Metal-triazole complexes.
Scientific Research Applications
4-methyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antidiabetic agent due to its ability to inhibit enzymes like alpha-amylase and alpha-glucosidase.
Agriculture: The compound is explored for its antifungal and antibacterial properties, making it a candidate for crop protection.
Materials Science: Its ability to form coordination complexes with metals makes it useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like alpha-amylase and alpha-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose. This action helps in controlling blood sugar levels . In agricultural applications, it disrupts the cell walls of fungi and bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,2,4-triazole-3-thiol
- 5-pyridin-3-yl-1,2,4-triazole-3-thiol
- 4-methyl-5-phenyl-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-pyridin-3-yl-1,2,4-triazole-3-thiol is unique due to the presence of both a pyridine ring and a triazole ring in its structure. This dual functionality allows it to interact with a wide range of biological targets and metal ions, making it versatile in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
